N-[6-(Dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide
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Overview
Description
N-[6-(Dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide is a complex organic compound that features a pyridine ring substituted with a dimethylamino group and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(Dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring substituted with a dimethylamino group. This can be achieved through the reaction of 2-chloropyridine with dimethylamine under basic conditions. The resulting intermediate is then subjected to further reactions to introduce the amide and prop-2-enoylamino groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[6-(Dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amide or alkene groups.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-[6-(Dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-tubercular agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[6-(Dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another compound with a pyridine ring and amide linkage, used in anti-tubercular research.
N-Pyridin-2-yl carbamates: Compounds with similar pyridine structures, used in various organic synthesis applications.
Uniqueness
N-[6-(Dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide is unique due to its specific substitution pattern and the presence of both dimethylamino and prop-2-enoylamino groups. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-[6-(dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-4-12(18)14-9-8-13(19)16-10-6-5-7-11(15-10)17(2)3/h4-7H,1,8-9H2,2-3H3,(H,14,18)(H,15,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMGPLPPGPYIRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)NC(=O)CCNC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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